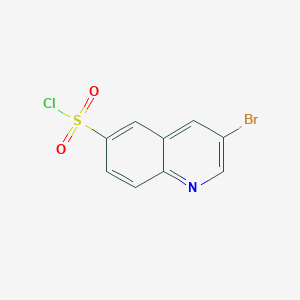

3-Bromoquinoline-6-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromoquinoline-6-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO2S/c10-7-3-6-4-8(15(11,13)14)1-2-9(6)12-5-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYLKOJDFRMNLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1S(=O)(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Aspects of 3 Bromoquinoline 6 Sulfonyl Chloride

Electrophilic Reactivity of the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) is a potent electrophilic site. The sulfur atom is in a high oxidation state and is bonded to two electronegative oxygen atoms and a chlorine atom, all of which withdraw electron density. This renders the sulfur atom highly susceptible to attack by nucleophiles. Sulfonyl chlorides are recognized as important intermediates in organic and medicinal synthesis due to this reactivity. magtech.com.cn They can act as sources for sulfonyl, sulfenyl, and aryl groups in various reactions. magtech.com.cn

The electrophilicity of the sulfonyl chloride is central to its role in the synthesis of sulfonamides, a class of compounds with significant therapeutic applications. ucl.ac.uk The reaction involves the attack of a nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfonyl chloride moiety readily undergoes nucleophilic substitution reactions. masterorganicchemistry.com A primary example is the synthesis of sulfonamides through the reaction of the sulfonyl chloride with primary or secondary amines. ucl.ac.uk This reaction is a cornerstone in medicinal chemistry for the preparation of sulfa drugs and other biologically active molecules. ekb.eg The general mechanism involves the nucleophilic attack of the amine on the sulfur atom, followed by the elimination of a chloride ion. libretexts.org

The reaction conditions for sulfonamide synthesis can be tailored. For instance, the reaction between an aniline (B41778) and a benzenesulfonyl chloride can be carried out in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as tetrahydrofuran (B95107) (THF). ekb.eg In some cases, pyridine (B92270) is used as a base in a chlorinated solvent. ekb.eg The efficiency of these reactions allows for the synthesis of a wide array of sulfonamide derivatives. ekb.egnih.gov

| Reactant | Nucleophile | Product | Reaction Type |

| 3-Bromoquinoline-6-sulfonyl chloride | Primary Amine (R-NH₂) | 3-Bromo-N-alkylquinoline-6-sulfonamide | Nucleophilic Substitution |

| This compound | Secondary Amine (R₂NH) | 3-Bromo-N,N-dialkylquinoline-6-sulfonamide | Nucleophilic Substitution |

| This compound | Ammonia (NH₃) | 3-Bromoquinoline-6-sulfonamide | Nucleophilic Substitution |

Cross-Coupling Chemistry Involving the C-Br Bond at Position 3

The carbon-bromine bond at the 3-position of the quinoline (B57606) ring provides another reactive handle for synthetic transformations, particularly through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-nitrogen bonds. rsc.org

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. libretexts.orgorganic-chemistry.org In the case of this compound, the C-Br bond at the 3-position can serve as the electrophilic partner in a Suzuki coupling. This allows for the introduction of a variety of aryl, heteroaryl, or vinyl substituents at this position.

The general catalytic cycle for the Suzuki coupling involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron species, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The stability, ease of preparation, and low toxicity of boronic acids contribute to the widespread use of this reaction. organic-chemistry.org

| Reactant | Coupling Partner | Catalyst System | Product |

| This compound | Arylboronic acid | Pd(0) catalyst, Base | 3-Arylquinoline-6-sulfonyl chloride |

| This compound | Vinylboronic acid | Pd(0) catalyst, Base | 3-Vinylquinoline-6-sulfonyl chloride |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is a significant tool in synthetic organic chemistry, providing a facile route to aryl amines. wikipedia.org The C-Br bond at the 3-position of this compound can be targeted for C-N bond formation using this methodology. This enables the introduction of primary or secondary amines at this position.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to afford the arylamine product and regenerate the palladium(0) catalyst. wikipedia.org The development of various phosphine (B1218219) ligands has significantly expanded the scope and efficiency of this reaction. wikipedia.org

| Reactant | Coupling Partner | Catalyst System | Product |

| This compound | Primary Amine (R-NH₂) | Pd catalyst, Ligand, Base | 3-(Alkylamino)quinoline-6-sulfonyl chloride |

| This compound | Secondary Amine (R₂NH) | Pd catalyst, Ligand, Base | 3-(Dialkylamino)quinoline-6-sulfonyl chloride |

Intramolecular Cyclization and Annulation Pathways

The bifunctional nature of this compound, possessing both an electrophilic sulfonyl chloride group and a reactive C-Br bond, opens up possibilities for intramolecular cyclization and annulation reactions. For instance, if a nucleophilic group is introduced at the 3-position via a cross-coupling reaction, it could potentially react with the sulfonyl chloride at the 6-position to form a new heterocyclic ring fused to the quinoline core.

While specific examples involving this compound are not extensively documented, the principles of intramolecular reactions are well-established. For example, intramolecular cyclization has been observed during the bromination of certain quinoline alkaloids, leading to the formation of new cyclic structures. nih.gov Annulation reactions, which involve the formation of a new ring, are also a key strategy in the synthesis of complex heterocyclic systems. researchgate.netmdpi.com The strategic functionalization of the 3-position could pave the way for novel intramolecular cyclization pathways leading to complex, polycyclic quinoline derivatives.

C-H Functionalization in Quinoline Systems Relevant to Sulfonyl Chloride Derivatives

Recent advancements in organic synthesis have highlighted the importance of direct C-H functionalization as an atom- and step-economical method for modifying heterocyclic scaffolds like quinoline. nih.gov Transition metal-catalyzed C-H activation allows for the introduction of various functional groups at specific positions of the quinoline ring. nih.gov

In the context of quinoline sulfonyl chloride derivatives, C-H functionalization can be a powerful tool. For instance, copper-catalyzed C2 sulfonylation of quinoline N-oxides with sulfonyl chlorides has been reported. researchgate.net This demonstrates the feasibility of directly introducing a sulfonyl group onto the quinoline ring system. While this particular reaction involves a quinoline N-oxide, it highlights the potential for C-H activation strategies to be applied to quinoline derivatives. Such methods could potentially be used to synthesize or further modify compounds like this compound, or to introduce sulfonyl groups at other positions of the quinoline core. The development of regioselective C-H functionalization methods for quinolines is an active area of research with the potential to streamline the synthesis of complex quinoline-containing molecules. nih.gov

Regioselective C-H Activation and Sulfonylation

Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, offering an atom-economical approach to molecular complexity. nih.gov In the context of quinoline chemistry, transition metal-catalyzed C-H activation allows for the introduction of various functional groups at specific positions. The sulfonylation of quinolines via C-H activation has been a subject of significant research.

One prominent strategy involves the use of a directing group to guide the catalyst to a specific C-H bond. For instance, 8-aminoquinoline (B160924) amides have been effectively used to direct copper catalysts to achieve regioselective C-H sulfonylation at the C5 position. mdpi.comresearchgate.net In these reactions, an aryl sulfonyl chloride, such as this compound, would serve as the sulfonylating agent. The reaction typically proceeds in the presence of a copper salt (e.g., CuCl or CuI) and a base (e.g., Na2CO3) in a high-boiling solvent like toluene. mdpi.com The directing group coordinates to the metal center, which then facilitates the cleavage of the targeted C-H bond, leading to the formation of a carbon-metal bond. Subsequent reaction with the sulfonyl chloride introduces the sulfonyl moiety, furnishing the C5-sulfonylated quinoline product. While this compound itself has not been explicitly documented as the substrate in these specific directing-group-led reactions, its structural features are compatible with such transformations.

The proposed mechanism for these copper-catalyzed reactions often involves a radical process, which is supported by mechanistic studies. researchgate.net The reaction between the copper catalyst and the sulfonyl chloride is thought to generate a sulfonyl radical, which is then involved in the key bond-forming step.

Table 1: Representative Conditions for Copper-Catalyzed C5-Sulfonylation of 8-Aminoquinolines

| Catalyst | Base | Solvent | Temperature (°C) | Sulfonylating Agent | Regioselectivity |

|---|---|---|---|---|---|

| CuCl (10 mol%) | Na2CO3 (2 equiv) | Toluene | 110 | Aryl Sulfonyl Chlorides | C5 |

| CuI | - | - | - | Aryl Sulfonyl Chlorides | C5 |

This table illustrates typical conditions for the regioselective sulfonylation of quinoline derivatives, a reaction type in which this compound could act as a reagent. mdpi.comresearchgate.net

Deoxygenative Sulfonylation of Quinoline N-Oxides

Quinoline N-oxides are versatile intermediates for the functionalization of the quinoline ring, particularly at the C2 position. Deoxygenative sulfonylation is a key transformation that installs a sulfonyl group at this position while removing the N-oxide oxygen. mdpi.comnih.gov This reaction provides a direct and efficient route to 2-sulfonylquinolines. mdpi.com

In a typical procedure, a quinoline N-oxide is treated with a sulfonyl chloride in the presence of a promoter system like carbon disulfide (CS2) and diethylamine (B46881) (Et2NH). mdpi.comnih.gov Under these transition-metal-free conditions, the sulfonyl chloride serves a dual role: it acts as an electrophilic reagent to activate the quinoline N-oxide and as the source of the sulfonyl group. mdpi.com The reaction proceeds smoothly under mild conditions and demonstrates tolerance for a wide range of functional groups. nih.gov

The plausible mechanism begins with the nucleophilic attack of the N-oxide oxygen onto the electrophilic sulfur atom of the sulfonyl chloride. beilstein-journals.org This activation step makes the C2 position of the quinoline ring highly electrophilic and susceptible to attack by a nucleophilic sulfonyl source, which is generated in situ. Subsequent rearomatization and loss of the oxygen atom yield the final 2-sulfonylquinoline product. mdpi.combeilstein-journals.org Visible-light-induced methods have also been developed, using sulfinic acids as the sulfonyl source in the presence of an organic dye catalyst, highlighting the diverse approaches to this transformation.

Table 2: Methods for Deoxygenative C2-Sulfonylation of Quinoline N-Oxides

| Reagent/Catalyst System | Sulfonyl Source | Key Features |

|---|---|---|

| CS2/Et2NH | RSO2Cl | Mild, transition-metal-free, broad substrate scope. mdpi.comnih.gov |

| Organic Dye/Visible Light | Sulfinic Acids | Eco-friendly, uses ambient air as oxidant. |

| Metal-free | Sodium Sulfinates | Dual radical coupling process. rsc.org |

This table summarizes various methodologies for the C2-sulfonylation of quinoline N-oxides, a reaction where this compound could be employed as the sulfonyl source.

Radical Processes in Sulfonyl Chloride Reactivity

Sulfonyl chlorides are well-established precursors for sulfonyl radicals, which are key intermediates in numerous organic transformations. magtech.com.cn The relatively weak sulfur-chlorine bond can be cleaved under thermal, photochemical, or transition-metal-catalyzed conditions to generate the corresponding sulfonyl radical. These radicals can participate in a variety of reactions, including additions to unsaturated systems and hydrogen atom abstraction. magtech.com.cnnih.gov

The involvement of radical pathways is particularly relevant in desulfonylation reactions, where the sulfonyl group acts as a leaving group. nih.gov Furthermore, copper-catalyzed sulfonylation reactions, such as the C-H functionalization of 8-aminoquinolines, have been shown through mechanistic studies to proceed via a radical process. researchgate.net

Another classic example of radical reactivity involving reagents structurally similar to the building blocks of this compound is the Wohl-Ziegler bromination. This reaction uses N-bromosuccinimide (NBS) and a radical initiator to achieve selective bromination at the benzylic position of alkyl aromatic compounds. researchgate.netkhanacademy.org This underscores the propensity of related structures to undergo radical transformations under specific conditions. The reactivity of the sulfonyl chloride group as a radical precursor adds a significant dimension to the chemical profile of this compound, enabling its potential participation in a wide array of radical-mediated bond-forming reactions.

Elucidation of Reaction Mechanisms via Kinetic and Isotopic Studies

Understanding the detailed mechanism of a chemical reaction is crucial for its optimization and broader application. Kinetic studies, which measure the rate of a reaction under varying conditions, and isotopic labeling are powerful tools for elucidating these mechanisms.

For reactions involving C-H activation, the kinetic isotope effect (KIE) is a particularly informative experiment. By comparing the reaction rate of a substrate with that of its deuterated analogue (where a specific C-H bond is replaced by a C-D bond), one can determine if the cleavage of this bond is part of the rate-determining step. A significant KIE (typically >2) suggests that C-H bond cleavage is indeed a rate-limiting event. rsc.org Such studies have been instrumental in understanding the mechanisms of rhodium-catalyzed C-H functionalization reactions. rsc.org

In the context of nucleophilic substitution at the sulfonyl sulfur, kinetic and computational studies have been used to distinguish between different mechanistic pathways, such as a concerted SN2-type mechanism versus a stepwise addition-elimination pathway. mdpi.com For example, studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have utilized these techniques to reveal that the reaction proceeds via a single transition state consistent with an SN2 mechanism. mdpi.com These investigations provide fundamental insights into the intrinsic reactivity of the sulfonyl chloride group, which are directly applicable to understanding the behavior of this compound in similar nucleophilic substitution reactions.

Derivatization Strategies and Functional Group Transformations

Synthesis of Sulfonamide Derivatives from 3-Bromoquinoline-6-sulfonyl Chloride

The most common transformation of this compound involves the reaction of its sulfonyl chloride moiety with primary or secondary amines to form the corresponding sulfonamides. researchgate.netucl.ac.uk This reaction, known as sulfonylation, is a cornerstone in the synthesis of compounds with a wide array of biological activities. nih.gov

The general and traditional method for preparing sulfonamides is the reaction between a sulfonyl chloride and an amine, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) in an aprotic solvent. rsc.orgijarsct.co.inlibretexts.org The base neutralizes the hydrochloric acid (HCl) generated during the reaction, driving it to completion. The nucleophilicity of the amine plays a significant role; primary amines are generally more reactive than secondary amines. ijarsct.co.in Microwave-assisted synthesis has been shown to accelerate this reaction, often leading to excellent yields in a matter of minutes under solvent-free conditions. rsc.org

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by the base to yield the stable sulfonamide product. rsc.org

A variety of structurally diverse amines can be employed in this synthesis, including aliphatic, aromatic, and heterocyclic amines, allowing for the creation of a large library of 3-bromoquinoline-6-sulfonamide derivatives. rsc.org The electronic nature of substituents on aromatic amines generally does not significantly affect the reaction outcome. rsc.org

| Amine Reactant | Reaction Conditions | Product Type | General Yield Range |

|---|---|---|---|

| Primary Aliphatic Amines | Base (e.g., Triethylamine), Aprotic Solvent (e.g., DCM), Room Temperature | N-alkyl-3-bromoquinoline-6-sulfonamide | Good to Excellent rsc.org |

| Secondary Aliphatic Amines | Base (e.g., Pyridine), Aprotic Solvent, Room Temperature | N,N-dialkyl-3-bromoquinoline-6-sulfonamide | Good to Excellent rsc.orgijarsct.co.in |

| Anilines (Substituted) | Base (e.g., Triethylamine), Microwave Irradiation, Solvent-Free | N-aryl-3-bromoquinoline-6-sulfonamide | Excellent rsc.org |

| Heterocyclic Amines | Base (e.g., Triethylamine), Dichloromethane (DCM), Room Temperature | N-heterocyclyl-3-bromoquinoline-6-sulfonamide | Good rsc.org |

| Amino Acid Esters | Base, Microwave Irradiation | Amino acid ester-derived sulfonamide | Good to Excellent rsc.org |

Formation of Sulfonate Esters and Sulfones

Beyond sulfonamides, the sulfonyl chloride group of this compound is a precursor for the synthesis of sulfonate esters and sulfones.

Sulfonate Esters: These compounds are synthesized by reacting the sulfonyl chloride with alcohols or phenols in the presence of an amine base. eurjchem.com The mechanism is analogous to sulfonamide formation, with the oxygen of the hydroxyl group acting as the nucleophile. youtube.com This reaction is crucial for converting the hydroxyl group of an alcohol into a good leaving group, a common strategy in organic synthesis. libretexts.org The resulting 3-bromoquinoline-6-sulfonate esters can serve as stable, reactive intermediates for further synthetic manipulations, such as nucleophilic aromatic substitution. eurjchem.com

Sulfones: Sulfones are traditionally synthesized through methods like the oxidation of sulfides or via Friedel-Crafts-type reactions using sulfonyl chlorides. nih.gov The Friedel-Crafts sulfonylation involves the reaction of this compound with an aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). nih.gov This introduces the 3-bromoquinoline-6-sulfonyl moiety onto the aromatic ring. Additionally, palladium-catalyzed desulfitative coupling reactions have emerged as a method to form C-C bonds by reacting sulfonyl chlorides with organoboron compounds, providing access to aryl sulfones. researchgate.net More recent methods also involve the reaction of sulfonyl chlorides with alkenes or styrenes, often mediated by photoredox catalysis, to generate β-hydroxysulfones. organic-chemistry.org

| Product Class | Reactants | Key Reagents/Catalysts | General Reaction Type |

|---|---|---|---|

| Sulfonate Esters | This compound + Alcohol/Phenol | Amine Base (e.g., Pyridine) eurjchem.com | Nucleophilic Acyl Substitution youtube.com |

| Aryl Sulfones | This compound + Arene | Lewis Acid (e.g., AlCl₃) nih.gov | Friedel-Crafts Sulfonylation nih.gov |

| Aryl Sulfones | This compound + Arylboronic Acid | Palladium Catalyst researchgate.net | Suzuki-Miyaura Cross-Coupling researchgate.net |

| β-Hydroxysulfones | This compound + Styrene | Photoredox Catalyst (e.g., fac[Ir(ppy)₃]), Water organic-chemistry.org | Atom Transfer Radical Addition (ATRA) organic-chemistry.org |

Selective Functionalization of the Bromine Substituent at Position 3

The bromine atom at the C3 position of the quinoline (B57606) ring is a versatile handle for introducing molecular diversity through various cross-coupling reactions, most notably palladium-catalyzed reactions. nih.gov These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoquinoline with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.net It is a powerful tool for forming biaryl structures, connecting the quinoline core to other aromatic or heteroaromatic rings. nih.gov

Sonogashira Coupling: This reaction couples the bromoquinoline with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgnih.gov It is a highly efficient method for synthesizing aryl alkynes, which are valuable intermediates for constructing more complex molecules, including heterocycles and macrocycles. organic-chemistry.org

These cross-coupling reactions are generally chemoselective, leaving the sulfonyl chloride (or a pre-formed sulfonamide/sulfonate ester) group intact, thus allowing for sequential functionalization of the molecule.

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) researchgate.net | C(sp²)-C(sp²) | 3-Aryl/Heteroaryl-quinoline derivative |

| Sonogashira Coupling | Terminal Alkyne | Pd Catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) organic-chemistry.org | C(sp²)-C(sp) | 3-Alkynyl-quinoline derivative |

| Heck Coupling | Alkene | Pd Catalyst, Base | C(sp²)-C(sp²) | 3-Alkenyl-quinoline derivative |

| Buchwald-Hartwig Amination | Amine | Pd Catalyst, Ligand (e.g., X-Phos), Base | C(sp²)-N | 3-Amino-quinoline derivative |

Strategic Modifications at the Quinoline Nitrogen Atom

The nitrogen atom of the quinoline ring is a key site for modifications that can significantly influence the molecule's properties. Standard reactions for tertiary amines and N-heterocycles can be applied here.

N-Alkylation: The quinoline nitrogen can be alkylated to form quaternary quinolinium salts. This is typically achieved by reacting the 3-bromoquinoline-6-sulfonamide (or sulfonate) derivative with an alkyl halide (e.g., methyl iodide). libretexts.org This modification introduces a positive charge, which can alter the molecule's solubility and biological interactions.

N-Oxidation: The quinoline nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). Quinoline-N-oxides are versatile intermediates; the N-oxide group activates the quinoline ring for further functionalization, particularly at the C2 position. chemrxiv.org

These modifications are often performed after the sulfonyl chloride has been converted to a more stable sulfonamide or sulfonate ester to avoid competing reactions.

Construction of Macrocyclic and Polyheterocyclic Systems Incorporating Quinoline-Sulfonyl Moieties

The multifunctional nature of this compound and its derivatives makes it an excellent building block for constructing complex molecular architectures like macrocycles and polyheterocyclic systems.

Macrocyclization Strategies: Macrocycles can be synthesized by linking two reactive sites on a quinoline-based precursor with a suitable linker. For instance, a derivative of 3-bromoquinoline-6-sulfonamide could undergo an intramolecular cross-coupling reaction. A common approach involves a Sonogashira coupling where a terminal alkyne on a long chain tethered to the sulfonamide nitrogen reacts with the bromine at the C3 position to close the ring. nih.gov Alternatively, a "three-component" strategy can be employed where a bifunctional linker reacts sequentially with two different functionalities on separate building blocks, one of which could be derived from the quinoline scaffold. nih.govresearchgate.net For example, a precursor with a nucleophilic group (e.g., an amine) introduced via substitution of the C3-bromo group could undergo intramolecular cyclization with the sulfonyl chloride group.

Polyheterocyclic Systems: The reactive handles on the 3-bromoquinoline-6-sulfonyl scaffold can be used to build additional fused or linked heterocyclic rings. For example, a 3-amino-quinoline derivative (synthesized via Buchwald-Hartwig amination of the C3-bromo position) could be used as a precursor to construct fused imidazole (B134444) or pyrimidine (B1678525) rings. Similarly, an alkyne introduced at C3 via Sonogashira coupling is a versatile starting point for cycloaddition reactions to form various five- or six-membered heterocycles.

Analytical and Spectroscopic Characterization of 3 Bromoquinoline 6 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H and ¹³C NMR: For 3-bromoquinoline-6-sulfonyl chloride, ¹H and ¹³C NMR spectra are used to confirm the arrangement of protons and carbons on the quinoline (B57606) ring. The chemical shifts (δ) in the ¹H NMR spectrum are influenced by the electron-withdrawing effects of the bromine atom and the sulfonyl chloride group. The protons on the quinoline ring are expected to appear in the aromatic region (typically δ 7.5-9.5 ppm). mdpi.com The proton at the C2 position, being adjacent to the nitrogen and in proximity to the bromine at C3, would likely resonate at a downfield chemical shift. Similarly, the protons at C5 and C7, which are ortho to the sulfonyl chloride group at C6, will be shifted downfield. rsc.org

In the ¹³C NMR spectrum, the carbon atoms directly attached to electronegative atoms (bromine, chlorine, nitrogen) or groups (sulfonyl) will exhibit characteristic downfield shifts. researchgate.net The carbon C3, bonded to bromine, and C6, bonded to the sulfonyl chloride group, would be readily identifiable. chemicalbook.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the connectivity between protons and carbons, confirming the substitution pattern. mdpi.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Click on the headers to sort the data.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C2 | ~9.0-9.2 | ~150-152 | Adjacent to N and influenced by Br at C3. |

| C3 | - | ~120-122 | Carbon bearing the bromine atom. |

| C4 | ~8.2-8.4 | ~135-137 | Influenced by Br at C3. |

| C5 | ~8.3-8.5 | ~128-130 | Ortho to the SO₂Cl group. |

| C7 | ~8.1-8.3 | ~130-132 | Ortho to the SO₂Cl group. |

| C8 | ~7.8-8.0 | ~125-127 | Para to the SO₂Cl group. |

| C4a | - | ~147-149 | Bridgehead carbon. |

| C8a | - | ~138-140 | Bridgehead carbon. |

| C6 | - | ~136-138 | Carbon bearing the sulfonyl chloride group. |

Note: These are predicted values based on known substituent effects on quinoline systems. Actual values may vary.

¹⁹F NMR: For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is an exceptionally sensitive and powerful tool. nih.gov The large chemical shift dispersion and the sensitivity of ¹⁹F nuclei to their electronic environment allow for unambiguous identification of fluorine-containing moieties. researchgate.net The coupling constants between fluorine and adjacent protons (JHF) or carbons (JCF) provide valuable structural information. mdpi.comdoi.org In complex molecules, ¹⁹F NMR can serve as a "spy" nucleus to probe the structure and conformation, as fluorine signals appear in a spectral region free from other background signals. nih.gov Computational methods, such as GIAO-NMR calculations, can be used in conjunction with experimental data to aid in the precise assignment of ¹⁹F and ¹³C NMR resonances in complex polyfluorinated aromatic systems. worktribe.combrighton.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous determination of a compound's elemental composition. nih.gov Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm). This precision allows for the calculation of a unique molecular formula.

For this compound (C₉H₅BrClNO₂S), HRMS would be used to measure its exact mass. The presence of bromine and chlorine atoms, each with characteristic isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), creates a distinctive isotopic pattern in the mass spectrum that serves as a further confirmation of the elemental composition. Techniques like electrospray ionization (ESI) are often used to generate the molecular ions [M+H]⁺ with minimal fragmentation, allowing for a clear determination of the molecular weight. nih.gov

Interactive Table 2: HRMS Data for this compound (C₉H₅BrClNO₂S) Explore the isotopic data for the target molecule.

| Isotope Combination | Molecular Formula | Calculated Exact Mass | Relative Abundance (%) |

| ⁷⁹Br, ³⁵Cl | C₉H₅⁷⁹Br³⁵ClNO₂S | 304.8916 | 100.0 |

| ⁸¹Br, ³⁵Cl | C₉H₅⁸¹Br³⁵ClNO₂S | 306.8895 | 97.9 |

| ⁷⁹Br, ³⁷Cl | C₉H₅⁷⁹Br³⁷ClNO₂S | 306.8886 | 32.5 |

| ⁸¹Br, ³⁷Cl | C₉H₅⁸¹Br³⁷ClNO₂S | 308.8866 | 31.8 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. rsc.org The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds. pressbooks.pub

The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The sulfonyl chloride group (SO₂Cl) is particularly prominent, showing strong, characteristic asymmetric and symmetric stretching bands. acdlabs.com

Interactive Table 3: Characteristic IR Absorption Frequencies for this compound Filter the table by functional group to see specific vibrational modes.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic Ring | C-H stretch | 3100-3000 | Medium-Weak |

| Aromatic Ring | C=C & C=N stretch | 1600-1450 | Medium-Strong |

| Sulfonyl Chloride | S=O asymmetric stretch | 1385-1365 | Strong |

| Sulfonyl Chloride | S=O symmetric stretch | 1190-1170 | Strong |

| C-Br Bond | C-Br stretch | 700-500 | Medium-Strong |

| S-Cl Bond | S-Cl stretch | ~600 | Medium |

These characteristic absorptions, when observed together, provide strong evidence for the presence of the quinoline ring and the bromo and sulfonyl chloride functional groups. nist.govnih.govopenstax.org

Advanced Chromatographic Techniques (HPLC, LC-MS, UPLC) for Purity and Identity

Advanced chromatographic techniques are essential for separating the target compound from impurities and confirming its identity.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of a compound. researchgate.net Using a reversed-phase column (e.g., C18), a gradient elution with solvents like acetonitrile (B52724) and water allows for the separation of this compound from starting materials, by-products, and degradation products. scienceopen.com A photodiode array (PDA) detector can record the UV-Vis spectrum of the eluting peak, providing another layer of identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful analytical tool for both purity assessment and identity confirmation. ekb.eg As the compound elutes from the HPLC column, it is ionized and its mass is detected. This confirms that the peak observed in the chromatogram corresponds to the compound with the correct molecular weight. scienceopen.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC systems use columns with smaller particle sizes (<2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and higher sensitivity, making it an efficient method for analyzing complex mixtures or for high-throughput screening of derivatives. nih.gov

X-ray Diffraction Analysis for Solid-State Structural Determination

For a crystalline sample of this compound or one of its derivatives, X-ray diffraction would reveal the exact spatial arrangement of the quinoline ring system and its substituents. researchgate.net It would also provide insights into the intermolecular interactions, such as π–π stacking or hydrogen bonding, that govern the crystal packing. researchgate.net This detailed structural information is invaluable for understanding the compound's physical properties and for computational studies, such as molecular docking. nih.gov

Advanced Applications in Organic Synthesis and Chemical Biology

3-Bromoquinoline-6-sulfonyl Chloride as a Versatile Synthetic Intermediate

This compound is a bifunctional molecule that serves as a highly valuable intermediate in organic synthesis. Its utility stems from the presence of two distinct reactive sites: the sulfonyl chloride group (-SO₂Cl) at the 6-position and a bromine atom at the 3-position of the quinoline (B57606) core. Sulfonyl chlorides are established as crucial intermediates, widely applied in both organic and medicinal chemistry. magtech.com.cn The sulfonyl chloride moiety is a powerful electrophile, enabling facile reactions with a wide array of nucleophiles.

The primary and most common transformation of the sulfonyl chloride group is its reaction with primary or secondary amines to form stable sulfonamide linkages. This reaction is fundamental in medicinal chemistry for creating libraries of compounds for biological screening. mdpi.com Additionally, reaction with alcohols or phenols yields sulfonate esters, while hydrolysis produces the corresponding sulfonic acid. These transformations allow for the introduction of the 3-bromoquinoline-6-sulfonyl moiety into a diverse range of molecular scaffolds.

Simultaneously, the bromine atom at the 3-position offers a handle for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki, Heck, and Sonogashira couplings can be employed to introduce aryl, vinyl, or alkynyl groups, respectively, at this position. This dual reactivity allows for a modular approach to synthesizing complex quinoline derivatives, where the sulfonyl chloride can first be converted to a desired sulfonamide, followed by a cross-coupling reaction at the bromo position, or vice versa. This synthetic flexibility makes this compound a key building block for creating diverse and complex molecular architectures.

Role in the Synthesis of Annulated Heterocycles

Annulated heterocycles, or fused-ring systems, are of significant interest in materials science and medicinal chemistry. uomustansiriyah.edu.iqrsc.org The structure of this compound provides two potential reaction points for annulation reactions to build additional fused rings onto the quinoline framework. Annulation strategies often involve the formation of new rings by exploiting the reactivity of adjacent functional groups. uomustansiriyah.edu.iq

While specific examples detailing the use of this compound in annulation are not extensively documented, its structure lends itself to established synthetic strategies. For example, the bromine atom at the C-3 position can participate in palladium-catalyzed reactions, such as intramolecular Heck reactions, if a suitable olefin is present elsewhere in the molecule (tethered via the sulfonyl group).

Another potential pathway involves the conversion of the sulfonyl chloride into a different functional group that can participate in a cyclization reaction. For instance, after conversion to a sulfonamide, further reactions could be designed to involve both the sulfonamide nitrogen and the C-3 position to construct a new heterocyclic ring fused between positions 2 and 3 or 3 and 4 of the quinoline core. The development of synthetic methods for creating fused heterocycles is an active area of research, and versatile building blocks like this compound are valuable starting points for such explorations. uomustansiriyah.edu.iqrsc.org

Utility in the Preparation of Scavenging Reagents and Resins

In modern organic synthesis, particularly in combinatorial chemistry and high-throughput synthesis, purification of products can be a significant bottleneck. One elegant solution is the use of polymer-supported scavenger reagents, which are designed to react with and remove excess reagents or by-products from a reaction mixture, allowing for purification by simple filtration.

Sulfonyl chlorides are ideal precursors for creating scavenger resins for nucleophiles. This compound can be covalently attached to a solid support, such as polystyrene or silica (B1680970) gel, through its reactive sulfonyl chloride group by reacting it with an amine-functionalized resin. The resulting immobilized sulfonamide would still possess the reactive 3-bromoquinoline (B21735) core.

Alternatively, and more commonly, the sulfonyl chloride itself can act as the scavenging functional group. By immobilizing an amine onto a resin and then reacting it with this compound, one could prepare a resin-bound 3-bromoquinoline sulfonamide. However, the more direct application involves using the sulfonyl chloride to scavenge unwanted primary and secondary amines, hydrazines, or other nucleophilic species from a solution. By tethering the quinoline core to a polymer resin via another part of the molecule (a hypothetical scenario not directly involving the bromo or sulfonyl chloride groups), the sulfonyl chloride moiety could be used to "scavenge" nucleophiles. While the specific preparation of a scavenger resin from this compound is not detailed in the literature, the fundamental chemistry of sulfonyl chlorides makes this a highly plausible application.

Application in the Construction of Functional Materials

Quinoline and its derivatives are known to be important components in the development of functional materials, including polymers, dyes, and organoelectronics. mdpi.com The rigid, aromatic structure of the quinoline ring system can impart desirable thermal, optical, or electronic properties to a material.

Precursor for Biologically Relevant Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. mdpi.com When combined with a sulfonamide group, the resulting quinoline sulfonamide derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comnih.gov this compound is a direct and crucial precursor for the synthesis of a vast array of 3-bromoquinoline-6-sulfonamides.

The synthesis is typically a straightforward reaction between the sulfonyl chloride and a selected primary or secondary amine, allowing for the systematic modification of the group attached to the sulfonamide nitrogen. This modularity is essential for structure-activity relationship (SAR) studies, where chemists aim to optimize the biological activity of a lead compound. For example, quinoline sulfonamides have been identified as potent inhibitors of enzymes like lactate (B86563) dehydrogenase A (LDHA) and pyruvate (B1213749) kinase M2 (PKM2), which are implicated in cancer metabolism. mdpi.com The bromine atom at the 3-position provides an additional point for diversification, potentially interacting with specific regions of a biological target or allowing for the attachment of other pharmacophores.

Table 1: Representative Biologically Active Quinoline Sulfonamide Scaffolds This table presents general classes of quinoline sulfonamides and their documented biological activities. This compound is a key starting material for derivatives within these classes.

| Quinoline Sulfonamide Class | Target/Mechanism of Action | Therapeutic Potential | Reference |

|---|---|---|---|

| Substituted Quinoline-6-sulfonamides | Pyruvate Kinase M2 (PKM2) Activation | Anticancer | mdpi.com |

| Substituted Quinoline-8-sulfonamides | Pyruvate Kinase M2 (PKM2) Inhibition | Anticancer | mdpi.com |

| Substituted Quinoline-3-sulfonamides | Lactate Dehydrogenase A (LDHA) Inhibition | Anticancer | mdpi.com |

| General Quinoline Sulfonamides | Various (e.g., enzyme inhibition) | Antiviral, Analgesic, Anti-inflammatory | mdpi.comnih.gov |

Computational Chemistry and Theoretical Modeling of 3 Bromoquinoline 6 Sulfonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of 3-Bromoquinoline-6-sulfonyl chloride. Methodologies such as B3LYP with a 6-311G+(d,p) basis set are commonly employed for geometry optimization and electronic property calculations. nih.gov

The optimized molecular structure reveals the spatial arrangement of atoms and provides insights into bond lengths, bond angles, and dihedral angles. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and identifying electrophilic and nucleophilic sites. For this compound, the regions around the oxygen atoms of the sulfonyl chloride group are expected to be electron-rich (red potential), indicating susceptibility to electrophilic attack, whereas the area around the sulfur atom and the quinoline (B57606) ring's hydrogen atoms would be electron-deficient (blue potential), suggesting sites for nucleophilic attack.

Illustrative Data from Quantum Chemical Calculations

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Electron-donating capability |

| LUMO Energy | -2.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical stability and reactivity |

| Dipole Moment | 3.5 D | Molecular polarity |

| Electronegativity (χ) | 4.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.35 | Resistance to charge transfer |

Note: The values presented in this table are hypothetical and serve as illustrative examples of the data obtained from quantum chemical calculations.

Reaction Mechanism Simulations and Transition State Analysis

Computational simulations are essential for investigating the mechanisms of reactions involving this compound. The sulfonyl chloride group is a key functional moiety that typically undergoes nucleophilic substitution reactions. DFT calculations can be used to model the reaction pathways, identify intermediates, and locate transition states.

The nucleophilic substitution at the sulfur atom of the sulfonyl chloride group is a well-studied reaction class. mdpi.comnih.gov For arenesulfonyl chlorides, the reaction with nucleophiles can proceed through different mechanisms, such as a concerted SN2-like mechanism or a stepwise addition-elimination pathway. nih.gov Theoretical studies of similar sulfonyl chlorides have shown that the reaction often proceeds via a single transition state in an SN2 mechanism. mdpi.comnih.gov

Transition state analysis involves calculating the geometry and energy of the transition state structure. The activation energy barrier, which is the energy difference between the reactants and the transition state, determines the reaction rate. A lower activation energy implies a faster reaction. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state connects the reactants and products on the potential energy surface.

Example: Nucleophilic Substitution with an Amine For the reaction of this compound with a generic amine (R-NH₂), computational modeling can elucidate the following:

| Reaction Step | Description | Predicted Energy Change (kcal/mol) |

|---|---|---|

| Reactant Complex | Formation of a pre-reaction complex between the sulfonyl chloride and the amine. | -5 |

| Transition State | The S-N bond is partially formed, and the S-Cl bond is partially broken. | +15 (Activation Energy) |

| Product Complex | Formation of a post-reaction complex between the sulfonamide product and HCl. | -25 |

Note: The energy values are illustrative and represent typical outputs from reaction mechanism simulations.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound, particularly the rotation around the C-S bond connecting the quinoline ring and the sulfonyl chloride group, can be explored through conformational analysis and molecular dynamics (MD) simulations. nih.gov While the quinoline ring itself is rigid, the orientation of the -SO₂Cl group can vary.

Conformational analysis typically starts with a potential energy surface scan by systematically rotating the dihedral angle of interest (e.g., C5-C6-S-Cl) to identify stable conformers (energy minima) and rotational barriers (energy maxima).

Molecular dynamics simulations provide a more dynamic picture of the molecule's behavior over time in a simulated environment, such as in a solvent like water or an organic solvent. mdpi.comnih.gov MD simulations track the atomic motions based on classical mechanics and a force field that describes the interatomic interactions. These simulations can reveal the preferred conformations of the molecule in solution, the flexibility of different parts of the molecule, and interactions with solvent molecules. The trajectory from an MD simulation can be analyzed to determine the population of different conformers and the timescale of conformational changes.

Key Findings from Conformational and MD Studies

| Parameter | Description | Illustrative Finding |

|---|---|---|

| Rotational Barrier (C-S bond) | The energy required to rotate the sulfonyl chloride group. | A relatively low barrier of 5-7 kcal/mol, suggesting flexibility at room temperature. |

| Dominant Conformer | The most populated conformation in solution. | A conformation where the S-Cl bond is oriented away from the bromine atom to minimize steric hindrance. |

| Solvent Effects | The influence of the solvent on conformational preference. | Polar solvents may stabilize more polar conformers through dipole-dipole interactions. |

Note: The findings are based on general principles of conformational analysis and molecular dynamics simulations applied to similar molecules.

In Silico Prediction of Chemical Transformations

In silico tools and computational models can be used to predict the potential chemical transformations of this compound. nih.gov This involves predicting its reactivity towards a wide range of reagents and reaction conditions. Sulfonyl chlorides are known to be versatile intermediates in organic synthesis. magtech.com.cn

The primary reactivity of the sulfonyl chloride group is its susceptibility to nucleophilic attack, leading to the formation of sulfonamides (with amines), sulfonates (with alcohols or phenols), and sulfonic acids (with water). nih.gov Computational models can predict the likelihood and potential outcomes of these reactions.

Furthermore, the bromoquinoline core can also participate in various chemical transformations. The bromine atom can be a site for nucleophilic aromatic substitution or can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of new functional groups at the 3-position. The quinoline ring itself can undergo electrophilic substitution, although the presence of the electron-withdrawing sulfonyl chloride group will influence the regioselectivity of such reactions.

Computational databases and reaction prediction software can be queried with the structure of this compound to generate a list of plausible reactions and products based on known chemical rules and precedents.

Predicted Chemical Transformations

| Reagent/Condition | Predicted Product Type | Reaction Type |

|---|---|---|

| Primary/Secondary Amines | 3-Bromoquinoline-6-sulfonamide | Nucleophilic Substitution |

| Alcohols/Phenols | 3-Bromoquinoline-6-sulfonate ester | Nucleophilic Substitution |

| Water/Hydrolysis | 3-Bromoquinoline-6-sulfonic acid | Nucleophilic Substitution |

| Organoboronic acids / Pd catalyst | 3-Arylquinoline-6-sulfonyl chloride | Suzuki Coupling |

Future Prospects and Emerging Trends in 3 Bromoquinoline 6 Sulfonyl Chloride Research

Development of Eco-Friendly and Sustainable Synthetic Protocols

The traditional synthesis of quinoline (B57606) sulfonyl chlorides often involves harsh reagents like chlorosulfonic acid and high temperatures, which pose environmental and safety concerns. tandfonline.comnih.gov The future of synthesizing 3-Bromoquinoline-6-sulfonyl chloride is geared towards the adoption of green chemistry principles to mitigate these issues.

Key developments in this area focus on several aspects:

Alternative Chlorosulfonating Agents: Research is moving towards replacing hazardous reagents. One promising approach is the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which are derived from corresponding halides. organic-chemistry.org This method proceeds under mild conditions and avoids the use of toxic reagents like chlorine gas. organic-chemistry.org Another green method involves the oxyhalogenation of thiols and disulfides using oxone and potassium chloride (KCl) in water, offering a rapid and environmentally benign route to sulfonyl chlorides. rsc.org

Catalytic Innovations: The use of metal-free, visible-light photocatalysis represents a significant advancement. google.com Such methods can facilitate the synthesis of sulfonyl-containing quinolines at room temperature without the need for heating or metal catalysts, thereby simplifying the reaction system and reducing waste. google.com

Green Solvents and Conditions: A major trend is the replacement of volatile organic compounds with greener solvents, with water being the ideal choice. rsc.org Furthermore, energy-efficient techniques such as microwave-assisted mdpi.com and ultrasound-irradiated syntheses are being explored to reduce reaction times and energy consumption. researchgate.net

| Aspect of Synthesis | Traditional Method | Emerging Eco-Friendly Protocol | Key Advantages |

|---|---|---|---|

| Reagents | Chlorosulfonic Acid, Thionyl Chloride tandfonline.com | Oxone-KCl, N-Chlorosuccinimide (NCS) organic-chemistry.orgrsc.org | Reduced toxicity, milder reaction conditions |

| Catalysis | Strong acid catalysis (e.g., H₂SO₄) pharmaguideline.com | Visible-light photocatalysis google.com | Metal-free, room temperature operation |

| Solvent | Volatile organic compounds (VOCs) | Water rsc.org | Reduced environmental impact, improved safety |

| Energy Source | Conventional heating/reflux | Microwave irradiation, Ultrasonication mdpi.comresearchgate.net | Faster reaction rates, lower energy use |

Exploration of Unconventional Reactivity Modes

While the primary and well-established reaction of this compound involves nucleophilic attack at the sulfonyl chloride moiety to form sulfonamides, sulfonic esters, or related derivatives tandfonline.com, future research is poised to explore less conventional reactivity. The bifunctional nature of the molecule, possessing both an electrophilic sulfonyl chloride and a bromo-substituted aromatic ring, opens avenues for novel transformations.

Emerging areas of exploration include:

Metal-Catalyzed Cross-Coupling: The sulfonyl chloride group is not typically used as a leaving group in cross-coupling reactions in the same way as halides. However, research into the activation of C–S bonds could enable the use of the sulfonyl moiety itself as a coupling partner, expanding its synthetic utility beyond simple sulfonamide formation.

Directed C-H Functionalization: The bromo and sulfonyl chloride groups can act as directing groups for transition-metal-catalyzed C-H activation at other positions on the quinoline ring. This would allow for the late-stage functionalization of the scaffold, providing rapid access to complex derivatives.

Deoxygenative Sulfonylation Analogues: Recent studies have shown novel methods for the deoxygenative C2-H sulfonylation of quinoline N-oxides using sulfonyl chlorides as the sulfonylating agent. mdpi.comresearchgate.net This points to a broader trend of discovering new ways to form C-S bonds. Future work could investigate analogous transformations where this compound acts as a reagent in novel catalytic cycles, potentially involving radical intermediates or unexpected electrophilic/nucleophilic behavior.

Integration with Flow Chemistry and Automation Technologies

The synthesis of sulfonyl chlorides can be highly exothermic and difficult to control in traditional batch reactors, posing safety risks. rsc.org The integration of continuous flow chemistry and automation offers a transformative solution for the synthesis and derivatization of this compound.

The key advantages and trends in this domain are:

Enhanced Safety and Control: Flow reactors, with their high surface-area-to-volume ratio, allow for precise control over reaction temperature, preventing thermal runaways. rsc.orgjst.org.in This is particularly crucial for exothermic chlorosulfonation reactions.

Improved Yield and Purity: The precise control over parameters like residence time, temperature, and stoichiometry in a continuous system often leads to higher yields, fewer byproducts, and more consistent product quality compared to batch processing. jst.org.in

Scalability and Automation: Flow chemistry facilitates seamless scaling from laboratory research to industrial production without extensive re-optimization. researchgate.net When combined with automation and in-line analytics, entire multi-step syntheses can be performed with minimal human intervention, accelerating the discovery and development of new chemical entities derived from the core scaffold. jst.org.innih.gov A recent study demonstrated a continuous flow protocol for synthesizing various sulfonyl chlorides from thiols and disulfides with a residence time as short as 41 seconds, showcasing the technology's efficiency. rsc.org

| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Safety | Risk of thermal runaway in exothermic steps | Excellent heat dissipation, superior temperature control rsc.org |

| Control | Difficult to precisely control mixing and temperature gradients | Precise control of residence time, temperature, and stoichiometry jst.org.in |

| Consistency | Batch-to-batch variability can be high | Highly reproducible and consistent product quality |

| Scalability | Scaling up can be complex and require re-optimization | Straightforward scaling by running the system for longer periods |

Expanding the Scope of Derivatization for Novel Chemical Entities

This compound is an ideal scaffold for generating diverse molecular libraries for drug discovery and materials science. The presence of two distinct reactive sites—the sulfonyl chloride and the C3-bromo position—allows for orthogonal and sequential derivatization strategies.

Future prospects in derivatization are focused on:

Orthogonal Functionalization: A primary strategy involves first reacting the highly reactive sulfonyl chloride group with a library of nucleophiles (e.g., amines, phenols, thiols) to generate a class of sulfonamides, sulfonates, or thioesters. Subsequently, the less reactive bromo group can be functionalized via transition-metal-catalyzed reactions like Suzuki, Sonogashira, Buchwald-Hartwig, or Heck couplings. This two-step approach allows for the systematic introduction of diverse functionalities at two different points on the quinoline core.

Development of Novel Sulfonamide Libraries: The sulfonamide functional group is a cornerstone of medicinal chemistry. By reacting this compound with a wide array of primary and secondary amines, researchers can create large libraries of novel compounds for high-throughput screening against various biological targets. tandfonline.comnih.gov

Click Chemistry Applications: The development of sulfonyl fluorides from sulfonyl chlorides for use in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry is an emerging area. osaka-u.ac.jp Converting this compound to its corresponding sulfonyl fluoride could allow it to be "clicked" onto other molecules, providing a highly efficient and modular approach to creating complex chemical entities.

| Reactant Type (Nucleophile) | Reaction Site | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Primary/Secondary Amines (R-NH₂, R₂NH) | -SO₂Cl | Sulfonamide (-SO₂NHR, -SO₂NR₂) | Medicinal Chemistry Scaffolds tandfonline.com |

| Alcohols/Phenols (R-OH) | -SO₂Cl | Sulfonic Ester (-SO₂OR) | Chemical Probes, Prodrugs |

| Boronic Acids (R-B(OH)₂) | C3-Br (Suzuki Coupling) | Aryl/Alkyl Substitution at C3 | Expanding Molecular Complexity nih.gov |

| Terminal Alkynes (R-C≡CH) | C3-Br (Sonogashira Coupling) | Alkynyl Substitution at C3 | Materials Science, Bio-conjugation |

Q & A

Q. How is this compound utilized in synthesizing HIV protease inhibitors or fluorescent probes?

- Methodological Answer : The sulfonamide derivatives act as transition-state mimics in HIV protease inhibitors (e.g., binding to Asp25 catalytic site). For fluorescent probes, bromine is replaced with alkynes via Sonogashira coupling, enabling click chemistry with azide-tagged biomolecules. Confocal microscopy (λex = 405 nm, λem = 520 nm) validates cellular uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.